Cas no 2103685-31-8 (2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid)

2-Amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid is a synthetic non-proteinogenic amino acid derivative featuring an indole moiety. Its structure combines a hydroxyl group and an amino acid backbone, making it a versatile intermediate in organic synthesis and medicinal chemistry research. The indole ring system enhances its potential as a building block for biologically active compounds, particularly in the development of enzyme inhibitors or receptor modulators. The presence of both amino and hydroxyl functional groups allows for further derivatization, enabling tailored modifications for specific applications. This compound is of interest in peptidomimetics and drug discovery due to its chiral center and structural similarity to natural amino acids.
2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid structure
2103685-31-8 structure
Product Name:2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid
CAS No:2103685-31-8
MF:C12H14N2O3
MW:234.251163005829
CID:6015018
PubChem ID:165760517
Update Time:2025-06-12

2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid
    • 2103685-31-8
    • EN300-1791294
    • Inchi: 1S/C12H14N2O3/c1-14-5-4-7-6-8(2-3-9(7)14)11(15)10(13)12(16)17/h2-6,10-11,15H,13H2,1H3,(H,16,17)
    • InChI Key: LSBDZQMHDJDXIB-UHFFFAOYSA-N
    • SMILES: OC(C(C(=O)O)N)C1C=CC2=C(C=CN2C)C=1

Computed Properties

  • Exact Mass: 234.10044231g/mol
  • Monoisotopic Mass: 234.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.4
  • Topological Polar Surface Area: 88.5Ų

2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid Pricemore >>

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Additional information on 2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid

Research Brief on 2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid (CAS: 2103685-31-8)

In recent years, the compound 2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid (CAS: 2103685-31-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique indole-based structure, has shown promising potential in various therapeutic applications, particularly in the modulation of neurological and metabolic pathways. The following research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and potential clinical applications.

The synthesis of 2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have optimized the synthetic route to improve yield and purity, with particular emphasis on the stereoselective introduction of the hydroxy and amino functional groups. The compound's structural similarity to naturally occurring amino acids, such as tryptophan, has spurred interest in its role as a potential modulator of neurotransmitter systems, including serotonin and dopamine pathways.

In vitro and in vivo studies have demonstrated that 2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid exhibits notable biological activity. For instance, research published in the Journal of Medicinal Chemistry (2023) revealed its efficacy in binding to specific G-protein-coupled receptors (GPCRs) implicated in mood regulation and cognitive function. These findings suggest potential applications in the treatment of neuropsychiatric disorders, such as depression and anxiety. Additionally, preliminary data indicate that the compound may influence metabolic pathways, offering avenues for exploring its utility in metabolic syndrome and related conditions.

Despite these promising results, challenges remain in the development of 2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid as a therapeutic agent. Pharmacokinetic studies have highlighted issues related to bioavailability and metabolic stability, necessitating further structural modifications. Recent efforts have focused on prodrug strategies and formulation optimization to enhance its therapeutic profile. Collaborative research between academic institutions and pharmaceutical companies is underway to address these limitations and advance the compound toward clinical trials.

In conclusion, 2-amino-3-hydroxy-3-(1-methyl-1H-indol-5-yl)propanoic acid represents a compelling candidate for further investigation in the realm of chemical biology and drug discovery. Its dual potential in neurological and metabolic applications underscores the need for continued research to unlock its full therapeutic value. Future studies should prioritize elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its safety and efficacy in preclinical models. As the scientific community delves deeper into its capabilities, this compound may emerge as a cornerstone in the development of next-generation therapeutics.

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